molecular formula C21H28N4OS B2577744 5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008980-36-6

5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2577744
CAS No.: 1008980-36-6
M. Wt: 384.54
InChI Key: UGTOHIBDPOHLSZ-UHFFFAOYSA-N
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Description

5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H28N4OS and its molecular weight is 384.54. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cholinesterases, which are crucial for neurotransmission. The compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts . This interaction is essential for studying neurodegenerative diseases like Alzheimer’s.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving acetylcholine. By inhibiting cholinesterases, the compound enhances cholinergic signaling, which can affect gene expression and cellular metabolism . This modulation of signaling pathways is crucial for understanding its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with cholinesterases. The compound binds to the active site of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to prolonged cholinergic signaling. Additionally, the compound may influence gene expression by modulating transcription factors involved in cholinergic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models of neurodegenerative diseases . These temporal effects are essential for understanding its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cholinergic signaling without significant adverse effects. At higher doses, it can cause toxicity and adverse effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s play a significant role in its metabolism, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high cholinesterase activity, such as the brain and liver, which is crucial for its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and cellular membranes. It may also localize to specific organelles involved in cholinergic signaling, such as synaptic vesicles . This localization is essential for its activity and function, as it allows the compound to interact with its target enzymes and proteins effectively.

Biological Activity

The compound 5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule featuring multiple heterocyclic systems. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry. The presence of thiazole and triazole moieties suggests a diverse range of interactions with biological targets, making it a candidate for further exploration in drug development.

Chemical Structure and Properties

The molecular formula of the compound is C21H28N4OSC_{21}H_{28}N_{4}OS with a molecular weight of approximately 384.54 g/mol. Its structure includes:

  • Thiazolo[3,2-b][1,2,4]triazole ring
  • Dimethylpiperidine moiety
  • Hydroxyl group (-OH)

These components contribute to its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC21H28N4OS
Molecular Weight384.54 g/mol
Structural FeaturesThiazole, Triazole

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related triazoles demonstrate high radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals with varying IC50 values.

Anticancer Potential

The anticancer properties of this compound are noteworthy. Compounds containing similar heterocyclic frameworks have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, the cytotoxicity of related compounds has been assessed using the MTT assay against murine cancer cell lines such as mammary adenocarcinoma and lung adenocarcinoma.

The biological activity can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with triazole and thiazole rings often inhibit enzymes involved in cancer progression.
  • Reactive Oxygen Species (ROS) Scavenging : The hydroxyl group enhances the molecule's ability to scavenge free radicals.
  • Interaction with Biological Targets : The piperidine moiety may facilitate interaction with specific receptors or enzymes.

Case Studies and Research Findings

Research has highlighted several case studies demonstrating the biological activity of compounds with similar structures:

  • Antioxidant Studies : A study found that triazole derivatives exhibited DPPH scavenging activity with an IC50 value significantly lower than standard antioxidants like BHA (butylated hydroxyanisole) .
  • Cytotoxicity Assays : In vitro studies have shown that derivatives of thiazolo-triazoles can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that modifications in the piperidine and thiazole moieties can enhance biological activity .

Comparative Analysis Table

Compound NameStructure CharacteristicsBiological Activity
5-(3-(Dimethylpiperidinyl)phenyl)-1H-[1,2,4]triazoleContains piperidine and triazoleAnticancer
4-(m-Tolyl)-1H-[1,2,4]triazoleSimple triazole structureAntifungal
2-Ethylthiazolo[3,2-b][1,2,4]triazolSimilar heterocyclic frameworkAntimicrobial

Properties

IUPAC Name

5-[(3,5-dimethylpiperidin-1-yl)-(3-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4OS/c1-5-17-22-21-25(23-17)20(26)19(27-21)18(16-8-6-7-13(2)10-16)24-11-14(3)9-15(4)12-24/h6-8,10,14-15,18,26H,5,9,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTOHIBDPOHLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CC(CC(C4)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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